![molecular formula C14H17NO4 B14244224 N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine CAS No. 327616-36-4](/img/structure/B14244224.png)
N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine is a compound that combines an oxolane ring with an L-phenylalanine moiety. The oxolane ring, a four-membered cyclic ether, is known for its stability and reactivity, making it a valuable component in medicinal chemistry . L-phenylalanine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The combination of these two components results in a compound with unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine typically involves the formation of the oxolane ring followed by its attachment to the L-phenylalanine moiety. One common method is the cyclization of a suitable precursor to form the oxolane ring, which is then coupled with L-phenylalanine through amide bond formation . The reaction conditions often involve the use of catalysts and specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions: N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxolane ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylalanine moiety.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxolane derivatives with different functional groups, while substitution reactions can introduce various substituents to the phenylalanine moiety .
Aplicaciones Científicas De Investigación
N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine involves its interaction with specific molecular targets and pathways. The oxolane ring can interact with enzymes and receptors, potentially inhibiting or activating them. The phenylalanine moiety can be incorporated into proteins, affecting their structure and function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
N-benzyl-1-[(2R)-oxolane-2-carbonyl]piperidine-4-carboxamide: This compound also contains an oxolane ring and has similar reactivity and stability.
Oxetane derivatives: These compounds share the oxolane ring structure and have similar chemical properties.
Uniqueness: N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine is unique due to the combination of the oxolane ring and the L-phenylalanine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in chemistry, biology, medicine, and industry .
Propiedades
Número CAS |
327616-36-4 |
|---|---|
Fórmula molecular |
C14H17NO4 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-oxolane-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H17NO4/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,16)(H,17,18)/t11-,12+/m0/s1 |
Clave InChI |
HQQZERKHHCYPPS-NWDGAFQWSA-N |
SMILES isomérico |
C1C[C@@H](OC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
SMILES canónico |
C1CC(OC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


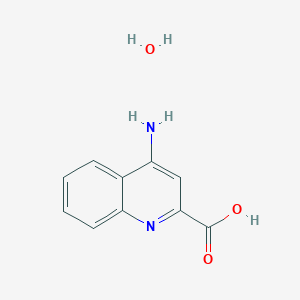
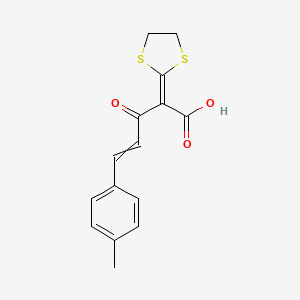
![Benzene, 1-methoxy-4-[(2-propenylthio)methyl]-](/img/structure/B14244157.png)

![5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal](/img/structure/B14244169.png)
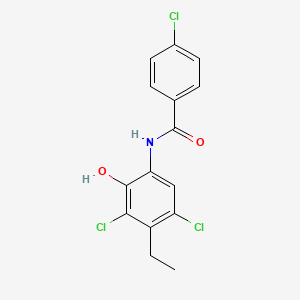
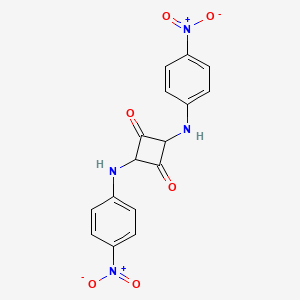
![N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14244176.png)


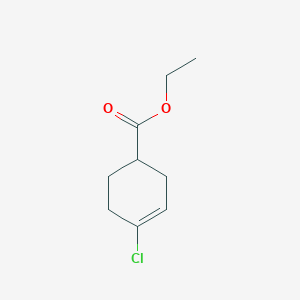
![1-Benzyl-2-[(E)-(4-methoxyphenyl)diazenyl]-1H-imidazole](/img/structure/B14244203.png)
![Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl-](/img/structure/B14244216.png)
![Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate](/img/structure/B14244240.png)
